CP-199330
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Overview
Description
CP-199330 is a cysteinyl leukotriene 1 receptor antagonist. It is known for its efficacy in treating asthma and other inflammatory conditions without causing liver toxicity. This compound is comparable to commercially available cysteinyl leukotriene 1 receptor antagonists such as Zafirlukast and Pranlukast .
Preparation Methods
The synthesis of CP-199330 involves the asymmetric sequential hydrogenation of α,β-unsaturated ketones using an iridium/f-Ampha complex as the catalyst. This method yields chiral alcohols with two contiguous stereocenters in high yields and excellent diastereo- and enantioselectivities . The synthetic utility of this method was demonstrated by a gram-scale reaction with very low catalyst loading (S/C = 20,000) .
Chemical Reactions Analysis
CP-199330 undergoes several types of chemical reactions, including:
Scientific Research Applications
CP-199330 has a wide range of scientific research applications, including:
Mechanism of Action
CP-199330 exerts its effects by blocking cysteinyl leukotriene 1 receptors, which are involved in the inflammatory response. This action prevents the binding of cysteinyl leukotrienes, thereby reducing inflammation and bronchoconstriction. The compound interacts with residues such as tyrosine 83, glutamine 274, lysine 311, and serine 313 on the cysteinyl leukotriene 1 receptor .
Comparison with Similar Compounds
CP-199330 is similar to other cysteinyl leukotriene 1 receptor antagonists such as:
What sets this compound apart is its lack of hepatotoxicity, making it a safer alternative for long-term use .
Properties
CAS No. |
158102-92-2 |
---|---|
Molecular Formula |
C28H24ClF3N2O6S |
Molecular Weight |
609.0 g/mol |
IUPAC Name |
N-[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C28H24ClF3N2O6S/c1-38-25-8-6-20(34-41(36,37)28(30,31)32)11-17(25)10-18-14-40-26-9-7-22(13-23(26)27(18)35)39-15-21-5-3-16-2-4-19(29)12-24(16)33-21/h2-9,11-13,18,27,34-35H,10,14-15H2,1H3/t18-,27-/m1/s1 |
InChI Key |
MPAVKANPTWXZRO-DNOBIOAJSA-N |
SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C(F)(F)F)CC2COC3=C(C2O)C=C(C=C3)OCC4=NC5=C(C=CC(=C5)Cl)C=C4 |
Isomeric SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C(F)(F)F)C[C@@H]2COC3=C([C@@H]2O)C=C(C=C3)OCC4=NC5=C(C=CC(=C5)Cl)C=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C(F)(F)F)CC2COC3=C(C2O)C=C(C=C3)OCC4=NC5=C(C=CC(=C5)Cl)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-199330; CP 199330; CP199330; UNII-V4WYK6T8QA; UNII-74573Q728X; CP-199330 sodium; CP-199330 monosodium salt. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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